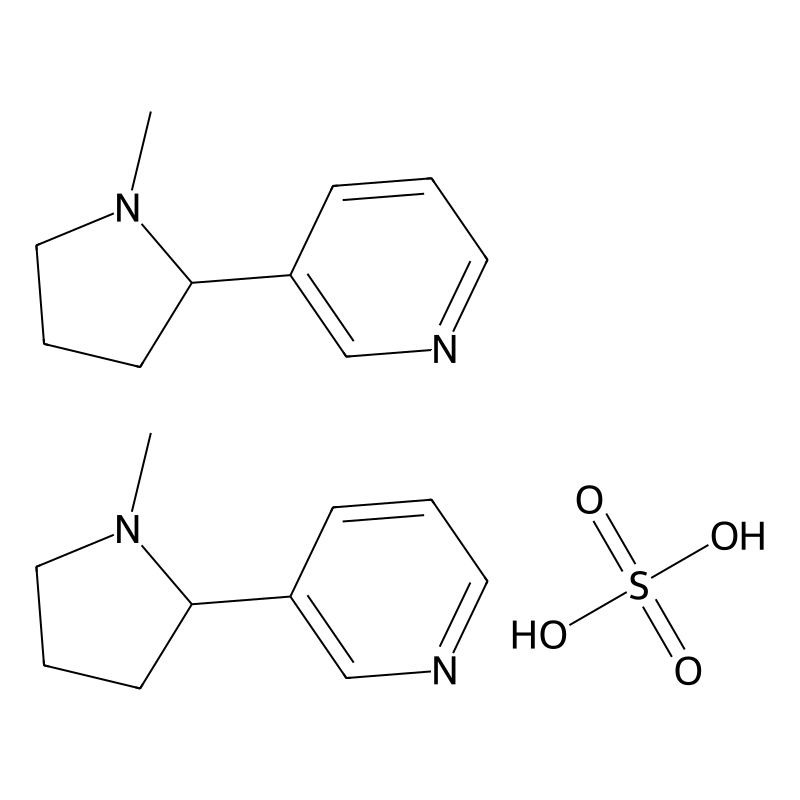

Nicotine sulphate

C20H30N4O4S

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C20H30N4O4S

Molecular Weight

InChI

InChI Key

SMILES

solubility

All salts are soluble in water, alcohol, and ether /Nicotine salts/

Solubility in water: soluble

Canonical SMILES

Neuropharmacology:

Nicotine sulfate, the salt form of nicotine, is used in scientific research to investigate the neuropharmacological effects of nicotine on the central nervous system (CNS). Primarily, it is employed in animal models to understand:

- Nicotine dependence and addiction mechanisms: Studies explore how nicotine exposure affects reward pathways, dopamine release, and reinforcement learning in the brain, contributing to our understanding of addiction development [Source: National Institute on Drug Abuse (NIDA) - ].

- Cognitive function: Research examines the impact of nicotine on memory, attention, and learning processes, investigating both potential benefits and detrimental effects associated with nicotine exposure [Source: Psychopharmacology, 2008 - ].

Neuromodulatory effects:

Beyond the addictive properties, nicotine sulfate holds research interest due to its neuromodulatory effects. Studies investigate how nicotine:

- Influences neurotransmitter release: Nicotine interacts with nicotinic acetylcholine receptors, affecting the release of various neurotransmitters like dopamine, glutamate, and serotonin, potentially impacting mood, learning, and memory [Source: Nature Reviews Neuroscience, 2002 - ].

- Impacts neurological disorders: Research explores the potential therapeutic effects of nicotine in specific neurological disorders like Parkinson's disease, Alzheimer's disease, and schizophrenia, though results remain inconclusive and require further investigation [Source: Journal of Neurology, Neurosurgery & Psychiatry, 2006 - ].

Other research applications:

Nicotine sulfate also finds use in:

- Cellular and molecular studies: Research on isolated cells or tissues may utilize nicotine sulfate to study its effects on specific cell signaling pathways or gene expression [Source: Journal of Biological Chemistry, 1997 - ].

- Insecticide development: Historically, nicotine sulfate was used as an insecticide, and research continues to explore its potential use in developing novel insect control methods with improved safety profiles [Source: Journal of Agricultural and Food Chemistry, 2010 - ].

Nicotine sulphate is a chemical compound formed by the neutralization of nicotine with sulfuric acid. It is primarily recognized for its use as an insecticide due to its potent toxicity to insects and other pests. The compound appears as a clear, colorless aqueous solution and is highly toxic when inhaled, ingested, or absorbed through the skin. Its chemical formula is and it has a CAS number of 65-30-5 .

Nicotine sulfate is a toxic compound and poses several safety hazards [, ].

- Toxicity: Nicotine sulfate is toxic by ingestion, inhalation, and skin contact []. Exposure can cause symptoms like nausea, vomiting, dizziness, and respiratory problems. In severe cases, it can lead to coma and death [].

- Flammability: Nicotine sulfate is combustible and releases toxic fumes upon burning [].

- Reactivity: Nicotine sulfate reacts violently with strong oxidizers [].

- Neutralization Reaction: This compound is synthesized through the neutralization of nicotine with sulfuric acid:

- Oxidation: When heated to decomposition, nicotine sulphate can be oxidized to produce toxic oxides of nitrogen and carbon monoxide:

These reactions highlight the compound's reactivity, particularly in the presence of strong oxidizing agents, which can lead to exothermic reactions .

The synthesis of nicotine sulphate can be achieved through several methods:

- Extraction from Tobacco:

- Pulverization: Tobacco leaves are cut or ground.

- Water Logging Displacement: The pulverized tobacco is soaked in an alkaline solution to extract nicotine.

- Distillation: The mixture is distilled to isolate nicotine.

- Sulfuric Acid Treatment: The extracted nicotine is treated with sulfuric acid to form nicotine sulphate.

- Industrial Production:

Nicotine sulphate has various applications across different fields:

- Agriculture: Primarily used as an insecticide due to its high toxicity to pests.

- Research: Employed in studies related to nicotine's biosynthesis and its effects on biological systems.

- Pharmaceuticals: Investigated for potential use in nicotine replacement therapies and understanding its pharmacological effects on nicotinic receptors .

Studies on nicotine sulphate's interactions focus on its effects on nAChRs and its potential therapeutic applications. Research indicates that this compound can modulate neurotransmitter release, affecting both peripheral and central nervous systems. Its toxicity also raises concerns regarding safety in both agricultural and medical applications .

Several compounds share structural or functional similarities with nicotine sulphate. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure/Formula | Key Characteristics |

|---|---|---|

| Nicotine | Alkaloid from tobacco; stimulant properties; less toxic than nicotine sulphate. | |

| Nicotine Tartrate | Salt form of nicotine; used in pharmaceuticals; less toxic than nicotine sulphate. | |

| Anabasine | Another tobacco alkaloid; similar structure but different biological activity. | |

| Cotinine | Metabolite of nicotine; lower toxicity; used as a biomarker for tobacco exposure. |

Nicotine sulphate's uniqueness lies in its high toxicity and specific application as an insecticide, distinguishing it from other related compounds which may have lower toxicity or different uses .

Physical Description

Nicotine sulfate, solution appears as an clear colorless aqueous solution. Toxic by inhalation and may be toxic by skin absorption. Produces toxic oxides of nitrogen during combustion.

COLOURLESS CRYSTALS.

Color/Form

White crystals

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Vapor Density

Density

1.15 AT 20 °C (SOLID)

Relative density (water = 1): 1.15

Decomposition

Melting Point

GHS Hazard Statements

H300 (95.45%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (95.45%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H330 (93.18%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H411 (95.45%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Mechanism of Action

Intravenous administration of nicotine sulfate caused a dose-dependent reduction in the lower esophageal sphincter pressure in anesthetized opossums. The maximal reduction in pressure of 85.0 +/- 2.6% was observed with a dose of 50 ug per kg. The effect of 50 ug per kg was not antagonized by bilateral cervical vagotomy, atropine, propranolol or by catecholamine depletion with reserpine. The sphincter relaxation produced by 50 mug per kg of nicotine was antagonized during tachyphylaxis produced by a larger dose (4 mg per kg) of nicotine. Nicotine tachyphylaxis also blocked the vagal-stimulated relaxation of the sphincter. It is suggested that the main action of nicotine on the sphincter in intact animals is caused by its effect on the noncholinergic, nonadrenergic inhibitory neurons which lie in the vagal pathway to the lower esophageal sphincter.

Pictograms

Acute Toxic;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Wikipedia

Use Classification

Methods of Manufacturing

By action of respective acid on alkaloid. /Nicotine salts/

General Manufacturing Information

Dog wardens sometimes use nicotine sulfate in projectile syringe to capture dogs. Sometimes dog is captured & sometimes it is killed ... Nicotine acts very quickly, but ... not /a/ humane drug ...

Soap or saponin (obtainable from Merck & Co) should always be used with nicotine sulfate unless combined with alkaline solution such as bordeaux mixture or lime-sulfur. This is needed to break down chemical compound & liberate nicotine which is the active killing agent.

Where soap is needed as spreader, use 1 oz (1 cu in/gal or 4 to 5 lb (or 1 oz of saponin) for each 50 gal. Usual dilution for most insects is 1:800. ...

For common garden sprays to control aphids (plant lice) & similar insects, nicotine sulfate ... commonly used although dusts containing nicotine sulfate are also available. It kills wide range of chewing & sucking insects.